molecular formula C23H20N2O2 B293020 2-Ethoxy-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile

2-Ethoxy-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile

Cat. No. B293020
M. Wt: 356.4 g/mol
InChI Key: LLMRRELAOAXMEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, also known as EMD-386088, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzo[h]quinoline derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The exact mechanism of action of 2-Ethoxy-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6, and the activation of the adenosine A2A receptor. In addition, 2-Ethoxy-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is a key enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
2-Ethoxy-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile has been shown to have several biochemical and physiological effects in preclinical studies. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Moreover, 2-Ethoxy-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are key mediators of inflammation and pain. In addition, 2-Ethoxy-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile has been found to inhibit the growth and proliferation of cancer cells and induce apoptosis in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Ethoxy-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile is its potent anti-inflammatory and antinociceptive activities, which make it an attractive candidate for the treatment of various diseases, including chronic pain and inflammatory disorders. Moreover, 2-Ethoxy-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile has been shown to have low toxicity and good tolerability in preclinical studies. However, one of the limitations of 2-Ethoxy-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile is its poor solubility in water, which can make it difficult to administer in vivo. Moreover, further studies are needed to determine the optimal dose and dosing regimen for 2-Ethoxy-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile in humans.

Future Directions

There are several future directions for the study of 2-Ethoxy-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile. First, further preclinical studies are needed to determine the optimal dose and dosing regimen for 2-Ethoxy-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile in humans. Second, clinical studies are needed to evaluate the safety and efficacy of 2-Ethoxy-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile in humans. Third, the mechanism of action of 2-Ethoxy-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile needs to be further elucidated to identify potential targets for drug development. Fourth, the potential of 2-Ethoxy-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile as a neuroprotective agent for the treatment of Alzheimer's disease needs to be further explored. Fifth, the potential of 2-Ethoxy-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile as an anticancer agent needs to be further investigated, particularly in combination with other chemotherapeutic agents. Overall, the study of 2-Ethoxy-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile has the potential to lead to the development of novel therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-Ethoxy-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile involves a multi-step process that starts with the condensation of 4-methoxybenzaldehyde and ethyl cyanoacetate in the presence of ammonium acetate to form 2-ethoxy-4-(4-methoxyphenyl)quinoline-3-carboxylic acid ethyl ester. This compound is then subjected to a cyclization reaction with phosphorus oxychloride to obtain 2-ethoxy-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile. The final product is purified by recrystallization and characterized by various spectroscopic techniques.

Scientific Research Applications

2-Ethoxy-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to possess potent anti-inflammatory, analgesic, and antinociceptive activities in preclinical studies. In addition, 2-Ethoxy-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile has been found to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, 2-Ethoxy-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

properties

Molecular Formula

C23H20N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

2-ethoxy-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile

InChI

InChI=1S/C23H20N2O2/c1-3-27-23-20(14-24)21(16-8-11-17(26-2)12-9-16)19-13-10-15-6-4-5-7-18(15)22(19)25-23/h4-9,11-12H,3,10,13H2,1-2H3

InChI Key

LLMRRELAOAXMEJ-UHFFFAOYSA-N

SMILES

CCOC1=NC2=C(CCC3=CC=CC=C32)C(=C1C#N)C4=CC=C(C=C4)OC

Canonical SMILES

CCOC1=C(C(=C2CCC3=CC=CC=C3C2=N1)C4=CC=C(C=C4)OC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.